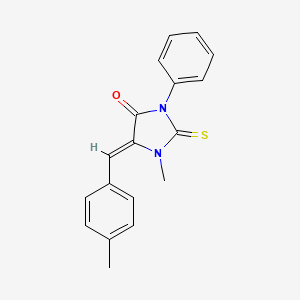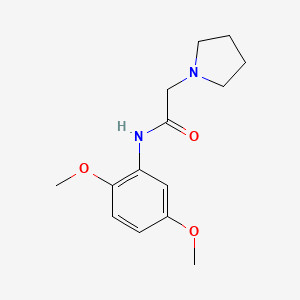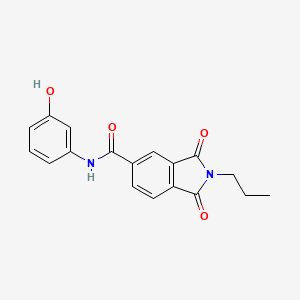
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as HDPC, is a synthetic compound that has been studied for its potential applications in scientific research. HDPC is a member of the isoindoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is not yet fully understood, but it is believed to involve the modulation of oxidative stress and inflammation in the brain. N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases such as arthritis. N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has also been found to have antitumor activity and may have potential in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in scientific research is its relatively low toxicity compared to other compounds. However, its solubility in water is limited, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the potential limitations and drawbacks of using N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in scientific research.
Direcciones Futuras
There are several potential future directions for research involving N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential therapeutic effects of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in these conditions. Additionally, research into the potential anti-inflammatory and antitumor effects of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide may also be of interest.
Métodos De Síntesis
The synthesis of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide involves a multi-step process that has been described in detail in scientific literature. One commonly used method involves the reaction of 3-hydroxyphenylacetic acid with phthalic anhydride and propionic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-propylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-8-20-17(23)14-7-6-11(9-15(14)18(20)24)16(22)19-12-4-3-5-13(21)10-12/h3-7,9-10,21H,2,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRQDXJBKHSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)
![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)

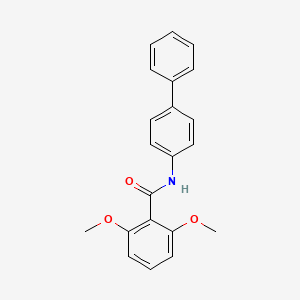
![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
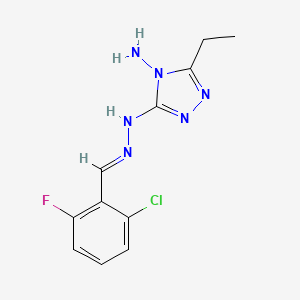
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
